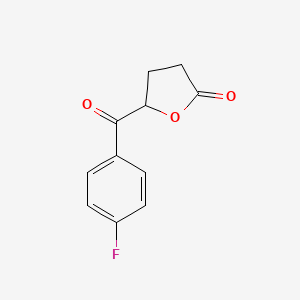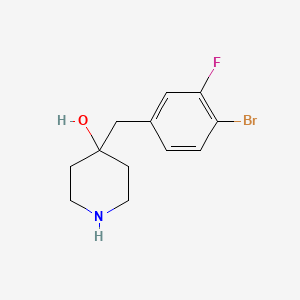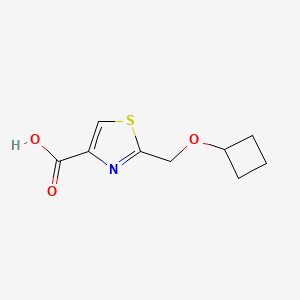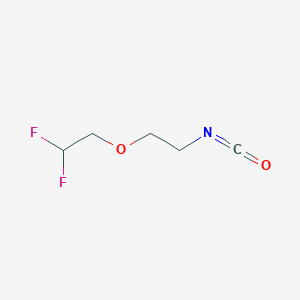
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane is an organofluorine compound with the chemical formula C₄H₅F₂NO₂. This compound is characterized by the presence of both fluorine and isocyanate functional groups, making it a versatile molecule in various chemical applications.
Métodos De Preparación
The synthesis of 1,1-Difluoro-2-(2-isocyanatoethoxy)ethane typically involves the reaction of 1,1-difluoroethane with an appropriate isocyanate precursor. One common method is the mercury-catalyzed addition of hydrogen fluoride to acetylene, followed by subsequent reactions to introduce the isocyanate group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen fluoride, halogens, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Difluoro-2-(2-isocyanatoethoxy)ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group can react with nucleophilic sites in proteins, leading to modifications that affect their function. The fluorine atoms can also influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1,1-Difluoro-2-(2-isocyanatoethoxy)ethane can be compared with other similar compounds, such as:
1,1-Difluoroethane: A simpler compound without the isocyanate group, used primarily as a refrigerant.
1,1-Difluoro-2-(isocyanatomethoxy)ethane: A closely related compound with a similar structure but different reactivity.
1,1,1,2-Tetrachloro-2,2-difluoroethane: Another fluorinated compound with different halogen substituents.
The uniqueness of this compound lies in its combination of fluorine and isocyanate groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C5H7F2NO2 |
|---|---|
Peso molecular |
151.11 g/mol |
Nombre IUPAC |
1,1-difluoro-2-(2-isocyanatoethoxy)ethane |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)3-10-2-1-8-4-9/h5H,1-3H2 |
Clave InChI |
AXWOOANDSZKCFD-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(F)F)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


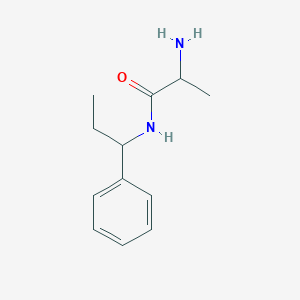
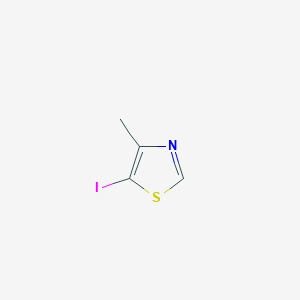
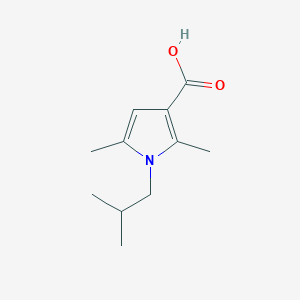
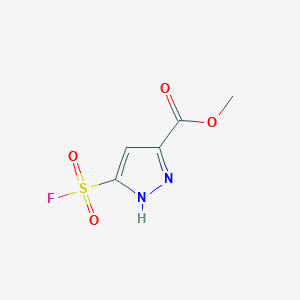
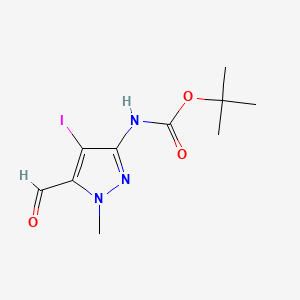
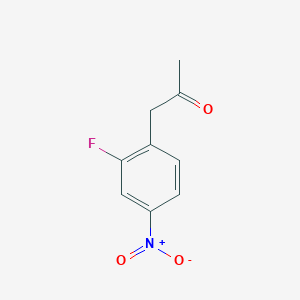
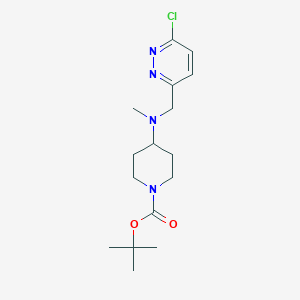
![3-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13559867.png)
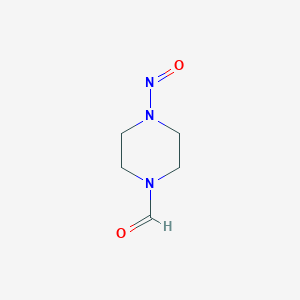
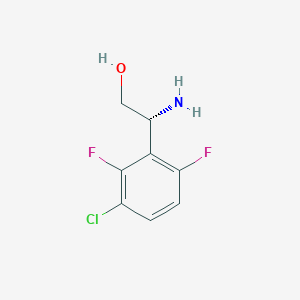
![1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)
